(1-Isopropyl-3,3-dimethylazetidin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Isopropyl-3,3-dimethylazetidin-2-yl)methanol is a chemical compound with the molecular formula C9H19NO It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Isopropyl-3,3-dimethylazetidin-2-yl)methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method is the reaction of 3,3-dimethylazetidine with isopropyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: (1-Isopropyl-3,3-dimethylazetidin-2-yl)methanol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives with different functional groups.
Substitution: The azetidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidines with various functional groups.
Scientific Research Applications
(1-Isopropyl-3,3-dimethylazetidin-2-yl)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of (1-Isopropyl-3,3-dimethylazetidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the azetidine ring play crucial roles in its reactivity and interactions. The compound can form hydrogen bonds and engage in various non-covalent interactions with biomolecules, influencing their structure and function.
Comparison with Similar Compounds
(3,3-Dimethylazetidin-2-yl)methanol: Similar structure but lacks the isopropyl group.
(1,3-Dimethylazetidin-3-yl)methanol: Different substitution pattern on the azetidine ring.
Uniqueness: (1-Isopropyl-3,3-dimethylazetidin-2-yl)methanol is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and interactions
Properties
Molecular Formula |
C9H19NO |
---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
(3,3-dimethyl-1-propan-2-ylazetidin-2-yl)methanol |
InChI |
InChI=1S/C9H19NO/c1-7(2)10-6-9(3,4)8(10)5-11/h7-8,11H,5-6H2,1-4H3 |
InChI Key |
ACUHFHWLFXUUOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC(C1CO)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.